4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is an organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a trifluoromethyl group attached to the pyrazolo[4,3-c]pyridine core The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can be achieved through several methods. One common approach involves the cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate as key trifluoromethyl-containing building blocks . Another method includes the trifluoromethylation of 4-iodobenzene . These reactions typically require specific catalysts and conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: A pyridine derivative with similar trifluoromethyl substitution.
2-Fluoro-4-(trifluoromethyl)pyridine: Another pyridine derivative with both fluorine and trifluoromethyl groups.
1,2,4-Triazolo[1,5-a]pyridine: A related heterocyclic compound with a triazole ring fused to the pyridine ring.
Uniqueness
4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to its specific pyrazolo[4,3-c]pyridine core structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H4F3N3 |
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Molecular Weight |
187.12 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-4-3-12-13-5(4)1-2-11-6/h1-3H,(H,12,13) |
InChI Key |
BWKGALFQEGHGRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NN=C2)C(F)(F)F |
Origin of Product |
United States |
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